Superior Lipophilicity (LogP) of 3,5-Dichloro Isomer vs. 2,5-Dichloro Isomer Drives Different Pharmacokinetic Profiles
The predicted octanol-water partition coefficient (LogP) for N-(3,5-dichlorophenyl)-3-oxobutanamide is 2.31 , whereas the corresponding value for its regioisomer, 2',5'-dichloroacetoacetanilide (CAS 2049-75-4), is 2.07 . This difference of 0.24 log units corresponds to a 74% higher predicted partition coefficient for the 3,5-dichloro compound. This indicates that the 3,5-dichloro isomer is significantly more lipophilic, which is a critical parameter for membrane permeability and bioavailability in biological assays.
| Evidence Dimension | Octanol-Water Partition Coefficient (ACD/LogP) |
|---|---|
| Target Compound Data | 2.31 |
| Comparator Or Baseline | 2',5'-dichloroacetoacetanilide: 2.07 |
| Quantified Difference | 0.24 log units (74% higher partition coefficient) |
| Conditions | Predicted data generated using the ACD/Labs Percepta Platform - PhysChem Module |
Why This Matters
Procurement of the 3,5-dichloro isomer ensures consistent and predictable lipophilicity in experimental systems, which is not interchangeable with other isomers and directly impacts assay outcomes.
